molecular formula C13H22BrClN2OS B14657091 Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride CAS No. 41287-56-3

Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride

Cat. No.: B14657091
CAS No.: 41287-56-3
M. Wt: 369.75 g/mol
InChI Key: NSSIGKVPZKVTNW-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. This compound is known for its unique structure, which includes a brominated pyridine ring and a thiol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, pyridine, is brominated using bromine in the presence of a catalyst to form 5-bromo-2-pyridine.

    Ether Formation: The brominated pyridine is then reacted with a suitable alcohol to form the pyridyloxy group.

    Amine Introduction: The resulting compound is then reacted with hexylamine to introduce the hexylamino group.

    Thiol Addition: Finally, ethanethiol is added to the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The brominated pyridine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The brominated pyridine ring can interact with nucleic acids and other biomolecules, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride

Uniqueness

Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields of research and industry.

Properties

CAS No.

41287-56-3

Molecular Formula

C13H22BrClN2OS

Molecular Weight

369.75 g/mol

IUPAC Name

2-[6-(5-bromopyridin-2-yl)oxyhexylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C13H21BrN2OS.ClH/c14-12-5-6-13(16-11-12)17-9-4-2-1-3-7-15-8-10-18;/h5-6,11,15,18H,1-4,7-10H2;1H

InChI Key

NSSIGKVPZKVTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCCCCNCCS.Cl

Origin of Product

United States

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